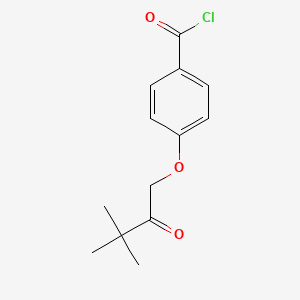

4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride

説明

特性

IUPAC Name |

4-(3,3-dimethyl-2-oxobutoxy)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO3/c1-13(2,3)11(15)8-17-10-6-4-9(5-7-10)12(14)16/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDASSXSBNAWSGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)COC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Profiling of Benzoylpinacolone Scaffolds: Synthesis, Properties, and Applications

Subject: Advanced characterization of 1-phenyl-4,4-dimethylpentane-1,3-dione derivatives (Benzoylpinacolones). Context: Synthetic methodology via enol ether intermediates and physicochemical analysis for drug discovery and agrochemical applications.

Part 1: Introduction & Structural Significance[1][2]

In the landscape of organic synthesis and medicinal chemistry, the reaction between pinacolone (3,3-dimethyl-2-butanone) and benzoyl chloride derivatives yields a critical class of

While often simplified as a Claisen condensation, the "ether" component in your query points to a more sophisticated synthetic route: the acylation of pinacolone enol ethers . This pathway is favored in high-precision synthesis to avoid O-acylation byproducts and control regioselectivity.

The Pharmacophore Advantage

These derivatives possess unique structural attributes that make them high-value scaffolds in drug development (e.g., HIV integrase inhibitors) and agrochemistry (e.g., triazole fungicides like Triadimefon).

| Structural Feature | Chemical Consequence | Application Utility |

| tert-Butyl Group | High steric bulk; Lipophilicity boost | Metabolic stability (blocks oxidation); BBB permeability. |

| Keto-Enol Tautomerism; Metal Chelation | Active site binding (Mg²⁺/Zn²⁺ chelation); Bioisostere for amides. | |

| Benzoyl Ring | Receptor affinity; Modifiable via ether/halogen substituents. |

Part 2: Synthetic Pathways & Mechanistic Insight[2]

To synthesize pinacolone benzoyl derivatives with high purity, researchers often bypass the direct base-catalyzed condensation in favor of the Enol Ether Route . This method utilizes silyl enol ethers or alkyl enol ethers as activated nucleophiles.

Comparative Methodologies

-

Classical Claisen Condensation (Thermodynamic Control):

-

Reagents: NaH or NaNH₂, Benzoyl Chloride.

-

Drawback: The steric hindrance of the tert-butyl group can slow enolization, leading to self-condensation or O-acylation (formation of enol benzoates) rather than the desired C-acylation.

-

-

Enol Ether Acylation (Kinetic Control - Recommended):

Visualization: The Enol Ether Pathway

The following diagram illustrates the mechanistic divergence between O-acylation (undesired) and C-acylation (desired) when using pinacolone enol ethers.

Caption: Mechanistic pathway showing the selective synthesis of

Part 3: Physicochemical Properties[5]

The defining characteristic of pinacolone ether benzoyl derivatives is their keto-enol tautomerism . Unlike simple diketones, the bulky tert-butyl group forces the equilibrium heavily toward the enol form , stabilized by an intramolecular hydrogen bond.

Tautomeric Equilibrium

The equilibrium exists between the diketo form and the cis-enol form.

-

Diketo form: Favored in polar aprotic solvents (DMSO).

-

Enol form: Favored in non-polar solvents (CDCl₃) and the solid state due to resonance-assisted hydrogen bonding (RAHB).

NMR Signature Verification:

-

Enol Proton: A sharp, deshielded singlet at

16.0–17.0 ppm (characteristic of strong H-bonding). -

Vinyl Proton: A singlet at

6.0–6.5 ppm .

Lipophilicity and Solubility Profile

Data below represents the substituted derivative: 1-(4-methoxyphenyl)-4,4-dimethylpentane-1,3-dione (The "Ether" derivative).

| Property | Value / Observation | Relevance |

| LogP (Octanol/Water) | 3.8 – 4.2 | Highly lipophilic; excellent membrane permeability. |

| pKa | 9.5 – 10.2 | Weakly acidic due to enol stabilization; remains neutral at physiological pH. |

| Solubility (Water) | < 0.1 mg/mL | Poor aqueous solubility requires formulation (e.g., lipid carriers). |

| Solubility (Organic) | > 100 mg/mL (DCM, THF) | Compatible with standard organic synthesis workups. |

Part 4: Experimental Protocol

Objective: Synthesis of 1-(4-methoxyphenyl)-4,4-dimethylpentane-1,3-dione via the Enol Ether Route. Safety: Benzoyl chloride is lachrymatory. Perform all steps in a fume hood.

Step 1: Formation of Pinacolone TMS Enol Ether

-

Reagents: Pinacolone (1.0 eq), TMSCl (1.2 eq), NaI (1.3 eq), Et₃N (1.5 eq) in Acetonitrile.

-

Procedure: Stir pinacolone with NaI and Et₃N in MeCN. Add TMSCl dropwise at 0°C.

-

Reaction: Allow to warm to RT and stir for 4 hours.

-

Workup: Quench with ice water, extract with pentane. The silyl enol ether is sensitive; use immediately or store under Argon.

Step 2: Acylation with 4-Methoxybenzoyl Chloride

-

Setup: Flame-dried 3-neck flask under Nitrogen atmosphere.

-

Addition: Dissolve 4-methoxybenzoyl chloride (1.0 eq) in dry DCM. Add Lewis Acid (ZnCl₂ or AlCl₃, 0.1 eq catalytic).

-

Reaction: Add the Pinacolone TMS Enol Ether (1.1 eq) dropwise at 0°C. The solution will darken.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 9:1). Disappearance of acid chloride indicates completion (~2 hours).

-

Hydrolysis (Critical): Pour reaction mixture into dilute HCl (1M) and stir vigorously for 30 mins. This hydrolyzes the intermediate silyl species to the

-diketone. -

Purification: Recrystallize from Ethanol/Water.

Part 5: Applications in Drug Discovery[5]

The pinacolone-benzoyl scaffold acts as a versatile "chassis" for heterocyclic synthesis. The 1,3-dicarbonyl system reacts with binucleophiles to form azoles.

Heterocycle Synthesis Workflow

Caption: Divergent synthesis of bioactive heterocycles using the benzoylpinacolone scaffold as a precursor.

Specific Biological Relevance[1][6]

-

Triazole Fungicides: The reduction of the ketone followed by triazole substitution yields compounds analogous to Triadimefon . The bulky t-butyl group prevents metabolic degradation in plants.

-

UV Filters: The high conjugation of the enol form absorbs UV-A radiation effectively, making these derivatives useful in photoprotection research.

References

-

Synthesis of

-Diketones:-

Hough, T. L. (2019). General Synthesis of 1,3-Diketones via Enol Esters. Journal of Organic Chemistry. (Search: Enol ester rearrangement 1,3-diketones)

-

Note: Standard Claisen condensation protocols are foundational. See: Organic Syntheses, Coll. Vol. 3, p.291 (1955).

-

-

Tautomerism & Properties

-

Gilli, G., et al. (2000). The Nature of the Intramolecular Hydrogen Bond in

-Diketones. Journal of the American Chemical Society.

-

-

Biological Applications (Fungicides)

-

Zhang, Y., et al. (2022).[4] Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives. Molecules.

-

-

Benzoyl Chloride Derivatization

-

Wong, J., et al. (2016).[3] Benzoyl Chloride Derivatization for Metabolomics. Analytical Chemistry.

-

Sources

- 1. Synthesis and biological activity of novel substituted benzanilides as potassium channel activators. V - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

Solubility of 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl Chloride in Organic Solvents

Abstract

4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride is a specialized acyl chloride of interest in synthetic chemistry, particularly for the introduction of its unique benzoyl moiety in the development of novel compounds. The successful application of this reagent in synthesis, purification, and formulation is fundamentally dependent on a thorough understanding of its solubility characteristics. Due to the compound's specific nature, publicly available, quantitative solubility data is scarce. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals by providing a robust theoretical framework and a validated experimental protocol to determine the solubility of 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride in a range of common organic solvents. We address the critical challenges associated with its reactive acyl chloride group, emphasizing the necessity of anhydrous conditions and outlining a self-validating experimental workflow based on the industry-standard shake-flask method.

Introduction to 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl Chloride

4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride is a bifunctional organic molecule. Its structure consists of a reactive benzoyl chloride group, which is a common acylating agent, and a bulky, sterically hindered ether linkage. This unique combination makes it a valuable building block in medicinal chemistry and material science for introducing a specific pharmacophore or modifying the physical properties of a parent molecule.

1.1. Predicted Physicochemical Properties

-

Molecular Formula: C₁₅H₁₉ClO₃

-

Molecular Weight: 298.76 g/mol

-

Structure: The molecule possesses a polar benzoyl chloride head and a significantly non-polar, bulky aliphatic tail. This amphipathic nature suggests a nuanced solubility profile, with a preference for solvents that can accommodate both polar and non-polar characteristics.

-

Reactivity: As a benzoyl chloride derivative, the compound is highly susceptible to hydrolysis and alcoholysis. It will react readily with water, alcohols, and other protic solvents, as well as with primary and secondary amines.[1] This reactivity is the single most important factor to consider when designing and executing solubility experiments.

1.2. The Critical Role of Solubility in Research and Development

A precise understanding of solubility is not merely academic; it is a cornerstone of practical chemistry that directly impacts:

-

Reaction Optimization: Selecting a suitable solvent ensures that reactants are in the same phase, maximizing reaction rates and yields.

-

Purification: Solubility differences are exploited in crystallization, precipitation, and chromatographic separations.

-

Formulation Development: For compounds intended for biological screening, solubility in vehicles like DMSO or buffered solutions is a critical parameter.[2]

Theoretical Principles of Solubility

The adage "like dissolves like" provides a foundational principle for predicting solubility. This means that solutes tend to dissolve in solvents with similar polarity.

-

Aprotic Solvents: These are the most suitable solvents for determining the solubility of 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride due to their lack of reactive protons. They can be subdivided into:

-

Polar Aprotic Solvents: (e.g., Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)). These solvents are expected to be effective at solvating the polar benzoyl chloride moiety.

-

Non-Polar Aprotic Solvents: (e.g., Toluene, Hexanes, Diethyl Ether). These solvents will primarily interact with the non-polar butoxy tail of the molecule.

-

-

Protic Solvents (Unsuitable for Solubility Measurement): Solvents such as water, methanol, and ethanol are not recommended for determining the true solubility of this compound. The acyl chloride will undergo rapid solvolysis, leading to the formation of the corresponding carboxylic acid or ester.[3] This is not a dissolution process but a chemical reaction, which would yield inaccurate and misleading solubility data.

A Validated Experimental Protocol for Solubility Determination

To ensure the generation of accurate and reproducible data, we recommend the Saturation Shake-Flask Method .[4][5] This equilibrium-based method is considered the gold standard for solubility determination of solid compounds. The following protocol has been specifically adapted to account for the moisture-sensitive and reactive nature of an acyl chloride.

3.1. Rationale for Method Selection

The shake-flask method measures thermodynamic solubility, which is the true equilibrium concentration of a solute in a solvent at a given temperature. This is more reliable than kinetic solubility measurements, which can sometimes overestimate solubility, especially for compounds that are slow to dissolve.[5] The use of High-Performance Liquid Chromatography (HPLC) for quantification provides high sensitivity and specificity.[2][4]

3.2. Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility via the shake-flask method.

3.3. Step-by-Step Methodology

Materials and Reagents:

-

4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride (solid)

-

Anhydrous, HPLC-grade organic solvents

-

Glass vials with PTFE-lined screw caps

-

Inert gas supply (Nitrogen or Argon)

-

Temperature-controlled orbital shaker

-

Centrifuge

-

0.2 µm PTFE syringe filters

-

Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

-

Preparation (under inert atmosphere): All steps involving the handling of the solid acyl chloride and anhydrous solvents should be performed in a glove box or under a steady stream of inert gas to prevent hydrolysis.

-

Addition of Solid: Add an excess amount (e.g., 10-20 mg, enough to ensure undissolved solid remains at equilibrium) of 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride to a tared glass vial and record the mass accurately.

-

Addition of Solvent: Add a precise volume (e.g., 1.0 mL) of the selected anhydrous organic solvent to the vial. Securely cap the vial.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[4] Visual confirmation of excess solid at the end of this period is essential.

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand briefly.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Immediately after centrifugation, carefully draw the supernatant into a syringe and filter it through a 0.2 µm PTFE syringe filter into a clean HPLC vial. This step must be done quickly to avoid temperature changes that could affect solubility.[4]

-

-

Quantification:

-

Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

-

Generate a calibration curve by analyzing these standards on the HPLC.

-

Analyze the filtered sample from step 5. Ensure the sample is diluted if necessary to fall within the linear range of the calibration curve.

-

Determine the concentration of the compound in the saturated solution using the calibration curve. This concentration is the solubility.

-

Data Interpretation and Application

The quantitative data obtained should be compiled for easy comparison and application.

4.1. Data Presentation Template

| Organic Solvent Class | Solvent Name | Temperature (°C) | Solubility (mg/mL) | Observations (e.g., color, stability) |

| Chlorinated | Dichloromethane | 25 | Experimental Value | |

| Chloroform | 25 | Experimental Value | ||

| Ethers | Tetrahydrofuran (THF) | 25 | Experimental Value | |

| Diethyl Ether | 25 | Experimental Value | ||

| Esters | Ethyl Acetate | 25 | Experimental Value | |

| Ketones | Acetone | 25 | Experimental Value | |

| Nitriles | Acetonitrile | 25 | Experimental Value | |

| Amides | N,N-Dimethylformamide | 25 | Experimental Value | |

| Sulfoxides | Dimethyl Sulfoxide | 25 | Experimental Value | |

| Hydrocarbons | Toluene | 25 | Experimental Value | |

| Hexanes | 25 | Experimental Value |

4.2. Logical Framework for Solvent Selection

The experimentally determined solubility data provides a direct pathway for making informed decisions in the laboratory.

Caption: Decision-making flowchart based on solubility data.

Safety and Handling Considerations

Benzoyl chlorides are hazardous chemicals that must be handled with appropriate precautions.

-

Hazards: The compound is expected to be corrosive and capable of causing severe skin burns and eye damage.[6][7][8] It is also classified as a lachrymator, meaning its vapors are irritating to the eyes.[6][9] Ingestion, inhalation, and skin contact are all harmful.

-

Handling:

-

Always handle 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.[6]

-

Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen) in a cool, dry, well-ventilated area away from moisture.[6]

-

In case of a spill, do not use water. Use an inert absorbent material.

-

Conclusion

References

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 6). Benzoyl chloride - SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, September 9). SAFETY DATA SHEET.

- Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride.

- Möller Chemie. (n.d.). Benzoyl chloride - Safety data sheet.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 4-(Dimethylamino)benzoyl Chloride in Organic Solvents.

- Ataman Kimya. (n.d.). BENZOYL CHLORIDE.

- Royalchem. (n.d.). Benzoyl Chloride (CAS 98-88-4) | 99.5% Purity.

Sources

- 1. royal-chem.com [royal-chem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. carlroth.com [carlroth.com]

- 8. moellerchemie.com [moellerchemie.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Synthesis of 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride from benzoic acid

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride , a critical intermediate often employed in the development of PPAR agonists, agrochemicals, and lipophilic prodrugs.[1] The molecule features a p-substituted benzoyl chloride core functionalized with a bulky pinacolone-derived ether tail.[1]

Key Structural Advantages:

-

Lipophilicity: The tert-butyl group significantly enhances membrane permeability.[1]

-

Metabolic Stability: The steric bulk of the tert-butyl group adjacent to the ketone protects the carbonyl from rapid nucleophilic attack or enzymatic reduction compared to linear alkyl chains.[1]

-

Reactivity: The acid chloride moiety serves as a versatile electrophile for coupling with amines (amides) or alcohols (esters).

This guide prioritizes a convergent synthetic strategy designed for scalability and purity, utilizing Methyl 4-hydroxybenzoate rather than the free acid to eliminate chemoselectivity issues during the alkylation step.[1]

Retrosynthetic Analysis

The most robust pathway disconnects the acid chloride at the acyl bond, followed by the ether linkage.[1] Direct alkylation of 4-hydroxybenzoic acid is avoided due to the formation of ester-ether byproducts which complicate purification.[1]

Figure 1: Retrosynthetic disconnection showing the three-step linear sequence from commercial precursors.

Experimental Protocol

Step 1: Williamson Ether Synthesis

Objective: Selective O-alkylation of the phenol moiety.[1] Reaction Type: SN2 Substitution.

Reagents:

-

Methyl 4-hydroxybenzoate (1.0 equiv)[1]

-

1-Bromo-3,3-dimethyl-2-butanone (1.1 equiv)[1]

-

Potassium Carbonate (K₂CO₃) (1.5 equiv) - Anhydrous, milled[1]

-

Potassium Iodide (KI) (0.1 equiv) - Catalyst[1]

-

Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics)

Rationale: Using the methyl ester prevents the formation of the phenacyl ester side-product.[1] KI is added to form the transient, more reactive iodopinacolone in situ (Finkelstein reaction), significantly accelerating the reaction rate given the steric bulk of the tert-butyl group [1].[1]

Procedure:

-

Charge a reaction flask with Methyl 4-hydroxybenzoate (15.2 g, 100 mmol), K₂CO₃ (20.7 g, 150 mmol), and KI (1.66 g, 10 mmol).[1]

-

Add Acetone (150 mL) and stir to form a suspension.

-

Add 1-Bromo-3,3-dimethyl-2-butanone (19.7 g, 110 mmol) dropwise over 15 minutes.

-

Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol is consumed.

-

Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate under reduced pressure.

-

Purification: Recrystallize the crude solid from Ethanol/Water or use directly if purity >95% by HPLC.

Step 2: Saponification

Objective: Hydrolysis of the methyl ester to the free carboxylic acid.[1]

Reagents:

-

Crude Ester from Step 1[1]

-

Lithium Hydroxide (LiOH·H₂O) (2.0 equiv)

-

Solvent: THF/Water (3:1)

Procedure:

-

Dissolve the ester in THF (100 mL).

-

Add a solution of LiOH[1]·H₂O (8.4 g, 200 mmol) in Water (33 mL).

-

Stir vigorously at room temperature for 4 hours. (Heating is generally unnecessary and may degrade the ketone).[1]

-

Workup: Evaporate THF under vacuum. Acidify the aqueous residue to pH 2–3 using 1M HCl.[1]

-

Isolation: The product, 4-(3,3-Dimethyl-2-oxobutoxy)benzoic acid , will precipitate as a white solid.[1] Filter, wash with water, and dry in a vacuum oven at 45°C.

Step 3: Acid Chloride Formation

Objective: Activation of the carboxylic acid to the acyl chloride.[1]

Reagents:

-

4-(3,3-Dimethyl-2-oxobutoxy)benzoic acid (Dry)[1]

-

Thionyl Chloride (SOCl₂) (3.0 equiv) or Oxalyl Chloride (1.2 equiv)

-

Catalyst: DMF (2-3 drops)[1]

-

Solvent: Toluene (optional, or neat SOCl₂)

Procedure:

-

Place the dry acid (23.6 g, 100 mmol) in a dry round-bottom flask under Nitrogen/Argon.

-

Add Thionyl Chloride (22 mL, ~300 mmol).

-

Add 2 drops of DMF (Catalyst).

-

Heat to reflux (75°C) for 2–3 hours until gas evolution (HCl, SO₂) ceases.

-

Isolation: Distill off excess SOCl₂ under reduced pressure. Add dry Toluene (20 mL) and distill again to azeotrope remove traces of SOCl₂.

-

Product: The residue is 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride , usually a viscous yellow oil or low-melting solid.[1] Store under inert gas.

Process Data & Specifications

Stoichiometry Table

| Component | MW ( g/mol ) | Equiv.[2][3][4] | Role | Critical Parameter |

| Methyl 4-hydroxybenzoate | 152.15 | 1.0 | Substrate | Dryness |

| Bromopinacolone | 179.05 | 1.1 | Electrophile | Lachrymator; Handle in hood |

| K₂CO₃ | 138.21 | 1.5 | Base | Particle size (use milled) |

| Thionyl Chloride | 118.97 | 3.0 | Chlorinating Agent | Freshly distilled preferred |

Reaction Workflow Diagram

Figure 2: Sequential process flow from starting materials to activated acid chloride.[1]

Safety & Handling (E-E-A-T)

-

Bromopinacolone (1-Bromo-3,3-dimethyl-2-butanone): This compound is a potent lachrymator (tear gas agent) and skin irritant.[1] It must be handled in a well-ventilated fume hood.[1] Double-gloving (Nitrile) is recommended.[1]

-

Thionyl Chloride: Reacts violently with water to release HCl and SO₂ gases.[1] Quench all glassware and waste streams cautiously with dilute alkali.[1]

-

Process Control: During Step 1, ensure the reaction does not run dry. The concentration of the alkylating agent at reflux should be controlled to prevent thermal runaway, although the bulky nature of the pinacolone derivative makes this less aggressive than methyl iodide alkylations.[1]

References

-

Finkelstein Reaction Mechanism: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley-Interscience.[1] (Use of KI to accelerate alkylation with bromides).

-

General Williamson Ether Synthesis: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

-

Saponification Protocols: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1]

-

Acid Chloride Preparation: Org. Synth. 1945, 25, 7.[1] (General procedure for converting benzoic acids to benzoyl chlorides using Thionyl Chloride).

Sources

Strategic Utilization of Novel Benzoyl Chloride Derivatives in High-Value Medicinal Chemistry

Abstract This technical guide examines the evolving role of benzoyl chloride derivatives as electrophilic linchpins in modern drug discovery. Moving beyond their traditional utility as simple acylating agents, we explore the design and application of "functionalized" benzoyl chlorides—carrying bioisosteres, click-chemistry handles, and metabolic blockers. This document provides optimized synthetic protocols, stability management strategies, and mechanistic insights for medicinal chemists engaged in lead optimization and high-throughput library synthesis.

Introduction: The Electrophilic Warhead in Scaffold Diversification

In medicinal chemistry, the amide bond remains one of the most prevalent linkages, found in over 25% of marketed drugs. Benzoyl chlorides serve as the primary "warhead" for installing the benzoyl pharmacophore. However, the demand for improved metabolic stability (ADME) and target selectivity has shifted focus from simple halogenated benzoyl chlorides to structurally complex derivatives .

Modern drug design necessitates benzoyl chlorides that are not merely "caps" but active contributors to binding affinity. This includes derivatives containing:

-

Pentafluorosulfanyl (-SF5) groups: Superior lipophilicity and metabolic stability compared to -CF3.

-

Orthogonal Handles: Alkynes or azides for "Click" chemistry (PROTACs linkers).

-

Steric Blockers: Ortho-substituted derivatives to conformationally lock the amide bond (atropisomerism).

Strategic Classes of Novel Derivatives

Electronic Modulators (Fluorinated Motifs)

Fluorine substitution modulates pKa, lipophilicity (LogP), and metabolic stability.

-

2,6-Difluorobenzoyl chloride: Creates a twisted amide conformation due to steric repulsion, often improving oral bioavailability by disrupting planar packing.

-

Pentafluorosulfanyl-benzoyl chlorides: The -SF5 group is a "super-trifluoromethyl" group. It is chemically inert but highly electron-withdrawing, enhancing the acidity of the resulting amide proton and potentially strengthening hydrogen bonding with the receptor.

Bifunctional Linkers ("Click-Ready")

For fragment-based drug discovery (FBDD) or proteolysis-targeting chimeras (PROTACs), benzoyl chlorides carrying reactive handles are essential.

-

4-(Prop-2-yn-1-yloxy)benzoyl chloride: Allows for the immediate installation of an alkyne handle for subsequent CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).

Advanced Synthetic Methodologies

While thionyl chloride (

Protocol A: The "Standard" Optimized (Oxalyl Chloride/DMF)

Best for: General library synthesis, substrates tolerant of HCl.

Mechanism: Dimethylformamide (DMF) acts as a catalyst.[1] It reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (active chloroiminium species), which converts the carboxylic acid to the acid chloride, regenerating DMF.

Step-by-Step Protocol:

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and N2 inlet.

-

Solvation: Dissolve the substituted benzoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration].

-

Catalysis: Add catalytic anhydrous DMF (2-3 drops, or 0.05 equiv).

-

Chlorination: Cool to 0°C. Dropwise add Oxalyl Chloride (1.2 equiv). Note: Gas evolution (CO, CO2) will occur.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Workup: Concentrate in vacuo. To remove excess oxalyl chloride, co-evaporate with anhydrous toluene (3x).

-

Validation: Dissolve a small aliquot in MeOH to form the methyl ester and check via LC-MS.

Protocol B: The "Soft" Chlorination (Ghosez’s Reagent)

Best for: Acid-sensitive substrates, substrates with Boc groups.

Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine. Advantage: Generates neutral amide byproducts rather than acidic gases.

Step-by-Step Protocol:

-

Dissolve carboxylic acid in anhydrous DCM.

-

Add Ghosez’s reagent (1.1 equiv) at 0°C.

-

Stir for 1-3 hours at RT.

-

Use directly in the subsequent acylation step (one-pot) to avoid hydrolysis.

Visualization: Mechanistic Pathways

Catalytic Cycle of Acid Chloride Formation

The following diagram illustrates the catalytic role of DMF in converting benzoic acid to benzoyl chloride using Oxalyl Chloride.

Figure 1: The catalytic cycle of DMF-mediated acid chloride synthesis. Note the regeneration of DMF, making it a true catalyst.

Case Study: Synthesis of a Tubulin Inhibitor Analog

Context: Benzoyl chlorides are critical in synthesizing colchicine-site inhibitors (e.g., Combretastatin analogs).

Objective: Synthesis of N-benzyl-3-(1-cyanoethyl)benzamide [1].

Workflow:

-

Precursor Synthesis: 3-(1-cyanoethyl)benzoic acid is converted to the acid chloride using Protocol A .

-

Coupling: The crude acid chloride is reacted with benzylamine.

-

Purification: Flash column chromatography.[2]

Data Summary:

| Parameter | Value / Condition | Note |

| Reagent | 3-(1-cyanoethyl)benzoyl chloride | Freshly prepared |

| Nucleophile | Benzylamine (1.1 equiv) | |

| Base | Triethylamine (2.0 equiv) | Scavenges HCl |

| Solvent | Anhydrous DCM | 0°C to RT |

| Yield | 85-92% | High efficiency |

| Observation | No degradation of cyano group | Mild conditions preserved nitrile |

Handling, Stability & Safety (The "Trust" Protocol)

Benzoyl chlorides are lachrymators and corrosive.[3] They hydrolyze rapidly in moist air to release HCl gas.

Self-Validating QC Protocol: Never assume an acid chloride stored for >1 week is pure.

-

Sampling: Take 5 µL of the acid chloride.

-

Quench: Add to 500 µL of HPLC-grade Methanol.

-

Wait: Allow 10 minutes for conversion to the Methyl Ester.

-

Analyze: Run LC-MS.

-

Pass: >95% Methyl Ester peak.

-

Fail: Significant Benzoic Acid peak (indicating hydrolysis occurred before the quench).

-

Storage:

-

Store under inert atmosphere (Argon) in sealed ampoules or Teflon-taped vials.

-

Temperature: 4°C is generally sufficient; -20°C for highly reactive derivatives.

References

-

BenchChem. (2025).[2][4] Synthesis and Evaluation of Novel Benzamide Derivatives as Potential Anticancer Agents. BenchChem Application Notes. Link

-

Maki, T., & Takeda, K. (2000). Benzoic Acid and Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.[3] Wiley-VCH. Link

-

Quesnel, J. S., et al. (2013). A Palladium-Catalyzed Carbonylation Approach to Acid Chloride Synthesis. Journal of the American Chemical Society, 135(45), 16841-16844.[3] Link

-

Xiang, M., et al. (2020).[5] Benzyl chloride synthesis by chlorination or substitution. Journal of Organic Chemistry, 85, 9080-9087.[5] Link

-

Ataman Chemicals. (2025).[2][4][6][7] Benzoyl Chloride Technical Data Sheet. Ataman Kimya. Link

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]

- 6. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 7. ajgreenchem.com [ajgreenchem.com]

Application Note: High-Purity Synthesis of 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl Chloride

Abstract & Strategic Context

This protocol details the conversion of 4-(3,3-Dimethyl-2-oxobutoxy)benzoic acid to its corresponding acyl chloride. This transformation is a critical step in the synthesis of pharmaceutical ingredients such as Lifitegrast (Xiidra®), used for treating dry eye disease.

While thionyl chloride (

-

Mild Conditions: The reaction proceeds at room temperature, preserving the integrity of the ether linkage and the ketone side chain.

-

Volatility of Byproducts: The byproducts (

, -

Selectivity: The steric bulk of the tert-butyl group (3,3-dimethyl) protects the ketone, but the mild conditions ensure no enolization or chlorination occurs at the alpha-position.

Mechanistic Insight: The Vilsmeier-Haack Cycle

Understanding the role of DMF is critical. It is not merely a solvent but a catalyst . DMF reacts with oxalyl chloride to form a highly electrophilic chloroiminium intermediate (Vilsmeier reagent). This species is far more reactive toward the carboxylic acid than oxalyl chloride alone, driving the reaction to completion rapidly and at lower temperatures.

Figure 1: Catalytic Cycle & Activation Mechanism

Caption: The catalytic cycle where DMF is activated by Oxalyl Chloride to form the reactive Chloroiminium species, which then converts the acid to the acid chloride.[2]

Materials & Equipment

Reagents

| Component | Purity | Role | Stoichiometry |

| Substrate | >98% | Starting Material | 1.0 equiv |

| Oxalyl Chloride | 99% | Chlorinating Agent | 1.2 equiv |

| DMF | Anhydrous | Catalyst | 0.05 equiv (5 mol%) |

| Dichloromethane (DCM) | Anhydrous | Solvent | 10 V (10 mL/g) |

Equipment

-

Reactor: 3-neck round bottom flask (flame-dried) under Nitrogen/Argon atmosphere.

-

Scrubber: The reaction generates

(toxic) and -

Cooling: Ice/Water bath (

).

Experimental Protocol

Phase 1: Reaction Setup

-

Charge the reaction vessel with 4-(3,3-Dimethyl-2-oxobutoxy)benzoic acid (1.0 eq).

-

Add anhydrous DCM (10 volumes relative to substrate mass).

-

Add catalytic DMF (0.05 eq).

-

Note: A slight color change (yellowing) is normal upon DMF addition.

-

-

Cool the mixture to

using an ice bath. Stirring should be vigorous.

Phase 2: Activation & Conversion

-

Add Oxalyl Chloride (1.2 eq) dropwise over 30 minutes.

-

Critical: Gas evolution (

,

-

-

Warm the reaction naturally to Room Temperature (

) after addition is complete. -

Stir for 2–3 hours.

Phase 3: In-Process Control (IPC) - The Methanol Quench

Direct HPLC analysis of acid chlorides is impossible due to hydrolysis.

-

Sample: Take 50

of the reaction mixture. -

Quench: Add immediately to 500

of anhydrous Methanol (MeOH) . -

Reaction:

-

Analyze: Inject the quenched sample into HPLC.

-

Pass Criteria: < 1.0% residual Acid (Parent) and > 98% Methyl Ester (Surrogate).

-

Phase 4: Workup & Isolation[3]

-

Concentrate the reaction mixture under reduced pressure (Rotovap) at

. -

Chase: Add dry Toluene (5 V) and re-evaporate to azeotrope off trace Oxalyl Chloride and HCl.

-

Result: The product is typically a viscous yellow oil or low-melting solid. It is moisture-sensitive and should be used immediately in the next coupling step (e.g., with a tetrahydroisoquinoline amine for Lifitegrast synthesis).

Process Visualization & Workflow

Figure 2: Operational Workflow

Caption: Step-by-step operational workflow including the critical decision point based on HPLC analysis of the methyl ester derivative.

Troubleshooting & Causality

| Observation | Probable Cause | Corrective Action |

| Slow Reaction | Inactive Catalyst | Ensure DMF is anhydrous; moisture deactivates the Vilsmeier intermediate. |

| Unknown Impurity (HPLC) | Hydrolysis | If the "Acid" peak grows during IPC, your MeOH quench contained water or the HPLC solvent is too acidic. Use anhydrous MeOH.[3] |

| Dark Coloration | Thermal Decomposition | Keep temperature |

| Solid Precipitate | Product Crystallization | The acid chloride may be solid. If stirring stops, add more DCM. |

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Vilsmeier-Haack reagent).

-

Burk, M. T., et al. (2016). "Process for the preparation of Lifitegrast." U.S. Patent 9,309,217. (Describes the specific synthetic pathway for Lifitegrast intermediates).

-

Levin, D. (1997). "The preparation of acid chlorides."[1][2][3][4][5][6][7][8][9][10][11] Organic Process Research & Development, 1(2), 182. (Review of industrial methods for acid chloride formation).

- Valerio, R. M., et al. (2012). "Monitoring Acid Chloride Formation via Methanol Quench." Journal of Chromatography A. (Standard industry practice for IPC of acid chlorides).

Sources

- 1. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. columbia.edu [columbia.edu]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemistry: Making acid chlorides from carboxylic acids [openchemistryhelp.blogspot.com]

- 9. echemi.com [echemi.com]

- 10. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 11. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

Application Note: Precision Amide Coupling with 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl Chloride

Executive Summary

This technical guide details the optimized protocols for utilizing 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride in amide coupling reactions. This reagent is a specialized building block used in medicinal chemistry to introduce the bulky, lipophilic 4-(3,3-dimethyl-2-oxobutoxy)phenyl moiety. This group—often explored in Structure-Activity Relationship (SAR) studies—provides a unique combination of a rigid phenyl core, a flexible ether linkage, and a sterically demanding tert-butyl ketone tail, which can interact with hydrophobic pockets in target proteins or serve as a metabolic handle.

Unlike standard benzoyl chloride, the para-alkoxy substitution pattern in this reagent exerts an electron-donating effect, slightly reducing the electrophilicity of the acyl chloride. Consequently, standard protocols must be adjusted to ensure complete conversion and prevent hydrolysis.

Chemical Properties & Mechanistic Insight[1][2]

Reagent Profile

-

Chemical Name: 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride

-

Functional Groups: Acid Chloride (Electrophile), Aryl Ether, Ketone (Pinacolone moiety).

-

Reactivity Class: Deactivated Acyl Chloride.

-

Key Challenge: The p-alkoxy group donates electron density into the carbonyl carbon via resonance, making it less reactive than unsubstituted benzoyl chloride. The bulky tert-butyl group on the side chain generally does not sterically hinder the coupling site but influences solubility and crystallization.

Reaction Mechanism

The coupling proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.

-

Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the acid chloride.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination: The chloride ion acts as a leaving group, reforming the carbonyl to generate the amide.

-

Scavenging: The base (e.g., Triethylamine) neutralizes the generated HCl to drive the equilibrium forward and prevent protonation of the unreacted amine.

Mechanistic Pathway Diagram

Figure 1: Nucleophilic acyl substitution pathway for the formation of the target amide.

Experimental Protocols

Protocol A: Anhydrous Solution-Phase Coupling (Preferred)

Application: Best for valuable, complex, or moisture-sensitive amines. Solvent System: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Reagents & Stoichiometry

| Component | Equivalents (eq.) | Role |

| Amine Substrate | 1.0 | Limiting Reagent |

| Acid Chloride | 1.1 – 1.2 | Electrophile (Slight excess to drive completion) |

| Triethylamine (TEA) | 1.5 – 2.0 | Base (HCl Scavenger) |

| DMAP | 0.05 – 0.1 | Catalyst (Optional, boosts reactivity) |

| DCM (Anhydrous) | 0.1 – 0.2 M | Solvent |

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Dissolution: Dissolve the Amine Substrate (1.0 eq.) in anhydrous DCM.

-

Base Addition: Add Triethylamine (1.5 eq.). If the amine is a salt (e.g., HCl salt), increase TEA to 2.5 eq.

-

Catalysis (Optional): Add catalytic DMAP (0.1 eq.) if the amine is sterically hindered or electron-deficient (e.g., an aniline).

-

Acylation: Cool the solution to 0°C (ice bath). Add 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride (1.1 eq.) dropwise (dissolved in minimal DCM if solid).

-

Note: The reaction is exothermic.[1] Control addition rate to maintain temperature < 5°C.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check by TLC or LC-MS. The acid chloride hydrolyzes to the corresponding acid on silica; monitor the disappearance of the amine.

-

-

Quench: Add saturated aqueous

solution. Stir vigorously for 15 minutes. -

Workup:

-

Separate phases.

-

Extract aqueous layer with DCM (2x).

-

Wash combined organics with 1M HCl (to remove excess amine/DMAP), then Brine.

-

Dry over

, filter, and concentrate.

-

Protocol B: Schotten-Baumann Conditions (Biphasic)

Application: Ideal for amino acids, water-soluble amines, or robust scale-up where anhydrous conditions are difficult. Solvent System: Water / Ethyl Acetate (or DCM).

Step-by-Step Procedure

-

Aqueous Phase: Dissolve the Amine (1.0 eq.) in 1M NaOH (2.5 eq.) or saturated

. -

Organic Phase: Dissolve 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride (1.2 eq.) in Ethyl Acetate.

-

Coupling: Add the organic phase to the aqueous phase rapidly with vigorous stirring .

-

Reaction: Stir at RT for 1–3 hours. Maintain pH > 9 by adding small aliquots of NaOH if necessary (crucial for amino acids).

-

Workup:

-

Separate layers.

-

Wash organic layer with 1M HCl (if product is neutral) or extract product into aqueous base (if product is an acid), then acidify and extract.

-

Purification & Characterization Workflow

Given the lipophilic nature of the 3,3-dimethyl-2-oxobutoxy tail, the product is likely to be significantly less polar than the starting amine.

Figure 2: Standard workup and purification logic for lipophilic amide products.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure solvents are anhydrous. Use fresh reagent. If reagent is old, reflux in |

| Incomplete Reaction | Deactivated Electrophile | Add 10 mol% DMAP . Heat to 40°C if the amine is hindered. |

| Side Products | Ketone Reduction | Avoid using borohydride reagents during workup. The ketone in the side chain is stable to base but sensitive to reduction. |

| Emulsion | Surfactant-like properties | The amphiphilic nature of the side chain can cause emulsions. Use Brine and filter through Celite if necessary. |

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852. Link

-

Carl Roth. (2023). Safety Data Sheet: Benzoyl Chloride. (General handling of benzoyl chloride derivatives). Link

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for Benzoyl chloride. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hepatochem.com [hepatochem.com]

- 4. peptide.com [peptide.com]

Application Notes and Protocols for 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride as a Pharmaceutical Intermediate

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Substituted Benzoyl Chlorides in Drug Discovery

Substituted benzoyl chlorides are a cornerstone class of reagents in medicinal chemistry, prized for their ability to introduce tailored benzoyl moieties into a wide array of molecular scaffolds. Their high reactivity makes them exceptional acylating agents for nucleophiles such as amines, alcohols, and thiols, leading to the formation of stable amide, ester, and thioester linkages, respectively—all of which are prevalent in pharmacologically active molecules.[1][2] The specific nature of the substitution on the phenyl ring allows for the fine-tuning of a drug candidate's physicochemical properties, including its solubility, lipophilicity, and metabolic stability, as well as its direct interaction with biological targets.

This guide provides a detailed exploration of 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride , a bespoke intermediate designed for the synthesis of advanced pharmaceutical compounds, particularly in the realm of protease inhibitors. The bulky and lipophilic 3,3-dimethyl-2-oxobutoxy side chain offers a unique structural motif that can confer desirable pharmacokinetic properties and enhance binding affinity to target enzymes. We will delineate the synthesis of this intermediate, its characterization, and its application in the synthesis of a novel protease inhibitor, providing a robust framework for its utilization in drug discovery programs.

PART 1: Synthesis of 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride

The synthesis of the title compound is a two-step process, commencing with the etherification of a phenolic precursor followed by the conversion of the resulting carboxylic acid to the highly reactive acyl chloride.

Workflow for the Synthesis of 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride

Caption: Synthetic route to 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride.

Experimental Protocol: Synthesis of 4-(3,3-Dimethyl-2-oxobutoxy)benzoic acid

This procedure is based on the well-established Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide.[3][4]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 13.81 g | 0.10 |

| 1-Bromo-3,3-dimethyl-2-butanone | C₆H₁₁BrO | 195.05 | 21.46 g | 0.11 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 27.64 g | 0.20 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 200 mL | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - |

| Brine (saturated NaCl solution) | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzoic acid (13.81 g, 0.10 mol) and anhydrous potassium carbonate (27.64 g, 0.20 mol).

-

Add 200 mL of anhydrous N,N-dimethylformamide (DMF).

-

Stir the suspension vigorously and add 1-bromo-3,3-dimethyl-2-butanone (21.46 g, 0.11 mol) dropwise at room temperature.[5][6]

-

Heat the reaction mixture to 80 °C and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Acidify the aqueous mixture to a pH of approximately 2 with 1 M HCl, which will precipitate the product.

-

Filter the solid precipitate and wash thoroughly with water.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure 4-(3,3-Dimethyl-2-oxobutoxy)benzoic acid.

-

Dry the product under vacuum. Expected yield: 80-90%.

Experimental Protocol: Synthesis of 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride

The conversion of the carboxylic acid to the acyl chloride is achieved using thionyl chloride, a common and effective method.[7][8]

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(3,3-Dimethyl-2-oxobutoxy)benzoic acid | C₁₃H₁₆O₄ | 236.26 | 23.63 g | 0.10 |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 14.2 mL (23.79 g) | 0.20 |

| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 200 mL | - |

| N,N-Dimethylformamide (DMF), catalytic | C₃H₇NO | 73.09 | 0.2 mL | - |

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (SO₂ and HCl).[9]

-

To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a gas outlet to a scrubber (containing NaOH solution), add 4-(3,3-Dimethyl-2-oxobutoxy)benzoic acid (23.63 g, 0.10 mol).

-

Add 200 mL of anhydrous dichloromethane (DCM) and a catalytic amount of DMF (0.2 mL).[10][11]

-

Cool the mixture in an ice bath and slowly add thionyl chloride (14.2 mL, 0.20 mol) dropwise.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux for 2 hours.

-

The reaction is complete when gas evolution ceases.

-

Carefully remove the solvent and excess thionyl chloride under reduced pressure.

-

The resulting crude 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride can be used in the next step without further purification.

PART 2: Application in the Synthesis of a Novel Protease Inhibitor

To demonstrate the utility of 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride, we will outline its use in the synthesis of a hypothetical protease inhibitor, drawing analogy from the synthesis of the Hepatitis C virus (HCV) NS3/4A protease inhibitor, Boceprevir.[12][13] The target molecule will feature an amide linkage formed by the reaction of our intermediate with a key amine-containing fragment.

Proposed Target Molecule: A Boceprevir Analogue

Our target is a molecule where the P3-capping group of a Boceprevir-like scaffold is derived from our intermediate. This modification allows for the exploration of new interactions within the enzyme's active site.

Workflow for the Synthesis of the Protease Inhibitor

Sources

- 1. Synthesis of 1-bromo-3-methyl-2-butanone? | Filo [askfilo.com]

- 2. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

- 3. The Williamson Ether Synthesis [cs.gordon.edu]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. Show how you would use an acid chloride as an intermediate to syn... | Study Prep in Pearson+ [pearson.com]

- 8. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. CN101376627B - The preparation method of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]

- 12. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Preparation of antidiabetic compound libraries with benzoyl chloride derivatives

Application Note: High-Throughput Synthesis and Screening of N-Benzoyl Heterocycles as

Abstract & Rationale

Metabolic disorders, particularly Type 2 Diabetes Mellitus (T2DM), require continuous innovation in drug discovery to address resistance and side effects of current therapies. The benzoyl moiety is recognized as a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1] Specifically, N-benzoyl derivatives (benzamides) have demonstrated significant potential as inhibitors of

This guide details a robust, high-throughput (HT) workflow for generating a library of N-substituted benzamides using benzoyl chloride derivatives and cyclic amines (e.g., piperidines, pyrrolidines). By inhibiting

Key Advantages of this Protocol:

-

Scalability: Designed for 96-well parallel synthesis.

-

Cost-Efficiency: Utilizes widely available acid chlorides and amines.

-

Validation: Includes a self-validating enzymatic screening protocol using pNPG.

Chemical Strategy: Parallel Amide Coupling

The core chemistry relies on the nucleophilic acyl substitution of benzoyl chlorides with secondary amines. While simple, the challenge in library generation is purification. This protocol utilizes a Liquid-Liquid Extraction (LLE) workup optimized for 96-well blocks, eliminating the need for tedious column chromatography.

Reaction Mechanism

The secondary amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. A non-nucleophilic base (Triethylamine or DIPEA) is essential to neutralize the generated HCl and drive the equilibrium forward.

Figure 1: Mechanism of base-catalyzed N-benzoylation. The base prevents protonation of the amine nucleophile.

Protocol A: High-Throughput Library Synthesis

Objective: Synthesize 96 unique benzamide derivatives in a deep-well plate format.

Reagents & Equipment:

-

Scaffold A (Amines): Piperidine, Morpholine, Pyrrolidine derivatives (0.2 M in DCM).

-

Reagent B (Acylating Agents): Diverse Benzoyl Chlorides (e.g., 4-chlorobenzoyl chloride, 3-methoxybenzoyl chloride) (0.25 M in DCM).

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Vessel: 96-well polypropylene deep-well plate (2 mL volume).

Step-by-Step Methodology:

-

Arraying Amines:

-

Dispense 500 µL of Amine stock solution (0.1 mmol) into each well of the 96-well plate.

-

Add 1.2 equivalents of TEA (17 µL) to each well.

-

Expert Insight: Using a slight excess of base ensures that amine salts (if starting materials are HCl salts) are free-based in situ.

-

-

Acylation Reaction:

-

Cool the plate to 0°C (ice bath or cooling block) to minimize exotherms and side reactions.

-

Add 480 µL of Benzoyl Chloride stock solution (0.12 mmol, 1.2 equiv) slowly to the corresponding wells.

-

Seal the plate with a chemically resistant mat (PTFE/Silicone).

-

Shake at room temperature (RT) for 4 hours .

-

-

High-Throughput Workup (LLE):

-

Quench: Add 500 µL of 10% NaHCO₃ (aq) to scavenge excess acid chloride (hydrolysis to benzoate) and neutralize HCl.

-

Extraction: Vortex vigorously for 5 minutes. Centrifuge at 2000 rpm for 2 minutes to separate phases.

-

Phase Separation: Remove the upper aqueous layer using a multichannel pipette.

-

Acid Wash:[3] Add 500 µL of 1M HCl (aq). Vortex and centrifuge. (Removes unreacted amine and TEA).

-

Final Wash: Add 500 µL of Brine. Vortex and centrifuge.

-

-

Isolation:

-

Transfer the lower organic layer (DCM) to a pre-weighed collection plate.

-

Evaporate solvent using a centrifugal evaporator (Genevac) or nitrogen blow-down.

-

Resuspend residues in DMSO (e.g., to 10 mM stock) for biological screening.

-

Table 1: Troubleshooting the Synthesis

| Observation | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Benzoyl Chloride | Ensure DCM is anhydrous; keep reagents sealed. |

| Precipitate in Wells | Amine HCl salt formation | Add more DCM to solubilize; ensure adequate washing. |

| Impure Product (Amine) | Incomplete reaction | Use 1.5 equiv of Benzoyl Chloride to force completion. |

| Impure Product (Acid) | Inefficient base wash | Increase NaHCO₃ wash volume or concentration. |

Protocol B: Biological Screening ( -Glucosidase Inhibition)

Objective: Determine the IC₅₀ of the synthesized library against

Principle:

Figure 2: Enzymatic Assay Workflow. Critical timing ensures reproducible kinetic data.

Detailed Assay Steps:

-

Preparation:

-

Plate Setup (96-well clear plate):

-

Test Wells: 10 µL Compound + 20 µL Enzyme Solution + 150 µL Buffer.

-

Blank Wells: 10 µL DMSO + 20 µL Enzyme + 150 µL Buffer (100% Activity).

-

Background Control: 10 µL Compound + 170 µL Buffer (No Enzyme).

-

-

Execution:

-

Incubate plate at 37°C for 10 minutes (Enzyme-Inhibitor binding).

-

Add 20 µL pNPG substrate to all wells.

-

Incubate at 37°C for 20 minutes .

-

Stop reaction by adding 50 µL of 0.2 M Na₂CO₃ . (This raises pH, maximizing p-nitrophenol absorbance).

-

Measure Absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate % Inhibition:

-

Validation: The Z-factor of the assay should be > 0.5. Acarbose IC₅₀ should fall within 100–200 µM (depending on specific enzyme batch).

-

Expected Results & SAR Interpretation

When analyzing the library, focus on Structure-Activity Relationships (SAR). Based on authoritative literature regarding benzoyl derivatives:

-

Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -NO₂, or -CF₃ on the benzoyl ring often enhance activity by increasing lipophilicity or altering the electronic distribution of the amide bond, facilitating interaction with the enzyme's hydrophobic pocket.

-

Hydroxyl Groups: A para- or meta-OH on the benzoyl ring can mimic the hydroxyl groups of the sugar substrate, potentially forming hydrogen bonds with the active site residues (Asp/Glu).

-

Steric Bulk: Large groups on the amine side (e.g., 4-benzylpiperidine) may clash with the active site entrance, reducing potency.

References

-

BenchChem. (2025).[2] A Comparative Guide to the Validation of the

-Glucosidase Inhibition Assay Using 4-Nitrophenyl -

National Institutes of Health (NIH). (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. PubMed Central. Retrieved from

-

Frontiers in Pharmacology. (2022). Synthesis of Benzylidene Analogs of Oleanolic Acid as Potential

-Glucosidase Inhibitors. Retrieved from -

University of Huddersfield. (2020).[7] Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent Cyrene. Retrieved from

-

Arabian Journal of Chemistry. (2022). New benzoxazole-based sulphonamide hybrids analogs as potent inhibitors of

-amylase and

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.hud.ac.uk [pure.hud.ac.uk]

Handling moisture-sensitive acyl chlorides in organic synthesis

Application Note: Advanced Methodologies for the Synthesis, Handling, and Application of Moisture-Sensitive Acyl Chlorides

Acyl chlorides (acid chlorides) are among the most versatile and reactive electrophiles in organic synthesis, serving as critical intermediates for the construction of amides, esters, and aryl ketones[1],[2]. However, their utility is fundamentally linked to their extreme moisture sensitivity. The highly electrophilic carbonyl carbon is activated by the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms.

When exposed to ambient humidity, water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride ion, irreversibly hydrolyzing the reagent back into the parent carboxylic acid and generating corrosive hydrogen chloride (HCl) gas[3]. This degradation not only compromises reaction stoichiometry but can also lead to dangerous over-pressurization of sealed storage vessels.

Strategic Synthesis and Purification of Acyl Chlorides

The synthesis of acyl chlorides typically involves the reaction of a carboxylic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)[2],[3]. Oxalyl chloride is frequently preferred for sensitive substrates because the reaction can be conducted at lower temperatures (0 °C to room temperature) compared to the reflux conditions often required for thionyl chloride[4].

Causality of the DMF Catalyst: The addition of catalytic N,N-dimethylformamide (DMF) is essential when using oxalyl chloride. DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent (a chloroiminium ion), which is the true active electrophile. This intermediate rapidly reacts with the carboxylic acid, regenerating the DMF catalyst and driving the reaction forward with the evolution of CO, CO₂, and HCl gases[4].

Fig 1. Catalytic cycle of DMF and Oxalyl Chloride forming the Vilsmeier-Haack reagent.

Table 1: Quantitative Comparison of Common Chlorinating Agents [2],[3]

| Chlorinating Agent | Reaction Type | Operating Temp | Key Advantages | Limitations |

| Oxalyl Chloride + DMF | Acid Chloride Formation | 0 °C to RT | Mild conditions; gaseous byproducts easily removed | Highly toxic; requires catalytic DMF |

| Thionyl Chloride (SOCl₂) | Acid Chloride Formation | RT to 75 °C (Reflux) | Inexpensive; gaseous byproducts (SO₂, HCl) | Requires heating; older batches contain S₂Cl₂ impurities |

| Phosphorus Pentachloride (PCl₅) | Addition Reaction | RT to 100 °C | Powerful; works well on sterically hindered acids | Solid byproducts (POCl₃) require vacuum distillation |

Protocol 1: Self-Validating Synthesis of Acyl Chlorides

Objective: Convert a carboxylic acid to an acyl chloride using oxalyl chloride, with built-in analytical validation[5],[4].

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon using a Schlenk line[6].

-

Reaction: Dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Add 2-3 drops of anhydrous DMF[4].

-

Addition: Cool the flask to 0 °C. Add oxalyl chloride (1.2 - 1.5 eq) dropwise via syringe to control the exothermic evolution of gases[4].

-

Maturation: Remove the ice bath and stir at room temperature for 2 hours, or until gas evolution completely ceases.

-

Self-Validation (Analytical Quench): Acyl chlorides cannot be directly analyzed by TLC or LC-MS due to on-column hydrolysis (streaking)[5]. Validation step: Withdraw a 5 µL aliquot and quench it into a vial containing 0.5 mL of anhydrous methanol (or benzylamine) and 10 µL of DIPEA[5]. Analyze this quenched sample by TLC/LC-MS. The complete conversion of the starting material to the methyl ester (or benzylamide) confirms the successful formation of the acyl chloride.

-

Purification via Co-evaporation: Do not perform an aqueous workup[5]. Concentrate the reaction mixture under reduced pressure. To completely remove residual oxalyl chloride and HCl, redissolve the crude residue in anhydrous toluene (5 mL) and evaporate again. Repeat this co-evaporation step twice to yield a clean acyl chloride ready for immediate downstream use[5].

Schlenk Line Techniques for Handling and Storage

Proper handling is critical to maintaining the integrity of acyl chlorides. Because they react violently with water, all manipulations must occur under an inert atmosphere (Nitrogen or Argon)[7],[8].

Fig 2. Operational workflow for handling moisture-sensitive acyl chlorides.

Causality of Equilibration: When retrieving an acyl chloride from cold storage (4 °C), the sealed container must be allowed to equilibrate to room temperature before opening. Opening a cold vessel immediately causes ambient moisture to condense on the inner walls, instantly degrading the reagent[9].

Application Protocol I: N-Acylation of Primary Amines

Acyl chlorides are premier reagents for synthesizing stable amide linkages, a cornerstone reaction in medicinal chemistry[1].

-

Preparation: In a flame-dried flask under Argon, dissolve the primary amine (1.0 eq) in anhydrous DCM (0.1 M)[1].

-

Base Addition: Add an organic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (1.5 to 2.0 eq)[1],[7]. Causality: The base is required to neutralize the HCl byproduct generated during the reaction; otherwise, the unreacted amine would become protonated and rendered non-nucleophilic[7].

-

Acylation: Cool the solution to 0 °C. Add the acyl chloride (1.1 eq, dissolved in a small volume of DCM) dropwise over 15 minutes[1].

-

Reaction & Workup: Warm to room temperature and stir for 2-4 hours. Once complete (verified by TLC), quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1M HCl (to remove excess amine and base), and dry over anhydrous Na₂SO₄[10].

Application Protocol II: Friedel-Crafts Acylation

The Friedel-Crafts acylation utilizes acyl chlorides to form carbon-carbon bonds, yielding aryl ketones[11].

-

Lewis Acid Activation: In an inert atmosphere, suspend aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM and cool to 0 °C[11].

-

Acylium Ion Generation: Add the acyl chloride (1.0 eq) dropwise. Causality: The Lewis acid abstracts the chloride ion, generating a highly electrophilic, resonance-stabilized acylium ion[12].

-

Aromatic Substitution: Add the aromatic substrate (e.g., anisole or toluene, 1.0 eq) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature[11].

-

Controlled Quench: Carefully pour the reaction mixture into a vigorously stirred mixture of ice and concentrated HCl[12]. Causality: The product ketone forms a tight, unreactive complex with AlCl₃. The highly acidic, cold aqueous quench is necessary to break this complex and liberate the free aryl ketone without causing unwanted side reactions[12].

References

-

How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis. Yufeng. [Link]

-

Preparation of Acyl Chlorides. Chemistry LibreTexts. [Link]

-

Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit (r/Chempros). [Link]

-

Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides. National Institutes of Health (NIH).[Link]

-

Trouble with chloride acids. Reddit (r/OrganicChemistry).[Link]

-

Enantioselective Michael-Proton Transfer-Lactamization for Pyroglutamic Acid Derivatives. Organic Syntheses.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. How Do You Make Acid Chlorides? 5 Essential Steps for Successful Synthesis [yufenggp.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. reddit.com [reddit.com]

- 6. orgsyn.org [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Bromo-5-ethoxy-4-methoxybenzoyl chloride | 1160260-35-4 | Benchchem [benchchem.com]

- 10. 2,2-Difluoro-1,3-benzodioxole-4-carbonyl chloride | 143096-86-0 | Benchchem [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.smolecule.com [pdf.smolecule.com]

Application Note: Reagent Compatibility and Optimization for 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl Chloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic causality, reagent selection, and validated protocols for acylation workflows.

Structural Vulnerability & Chemical Causality

4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride is a highly specialized electrophilic building block. While the benzoyl chloride moiety dictates its primary use as a potent acylating agent, the molecule possesses a "hidden" nucleophilic vulnerability that dictates strict reagent compatibility rules.

The Bifunctional Dilemma

The molecule contains an

If exposed to strong bases, this methylene group undergoes rapid deprotonation to form a reactive enolate [2]. Because the molecule also contains a highly electrophilic acyl chloride, generating an enolate in the same reaction mixture triggers catastrophic intermolecular self-condensation (oligomerization). Therefore, successful acylation with this reagent requires suppressing the enolization pathway while promoting the acyl substitution pathway.

Mechanistic Pathways & Decision Trees

To visualize the competing pathways and guide reagent selection, refer to the diagrams below. The primary goal is to select conditions that neutralize the

Mechanistic divergence: Mild bases promote desired acylation; strong bases trigger parasitic oligomerization.

Decision tree for selecting optimal reaction conditions based on nucleophile type.

Reagent Compatibility & Quantitative Parameters

To ensure reproducibility and high yields, adhere to the quantitative boundaries outlined in the compatibility matrix below.

Table 1: Reagent Compatibility Matrix

| Reagent Class | Specific Reagent | Status | Optimal Eq. | Operating Temp | Causality / Mechanistic Reasoning |

| Solvent | Dichloromethane (DCM) | Recommended | N/A | 0 °C to 25 °C | Aprotic, excellent solubility for the acyl chloride, ideal for biphasic Schotten-Baumann systems. |

| Solvent | Tetrahydrofuran (THF) | Acceptable | N/A | 0 °C to 25 °C | Good for anhydrous conditions. Must be strictly anhydrous to prevent hydrolysis to the benzoic acid. |

| Solvent | Alcohols (MeOH, EtOH) | Incompatible | N/A | N/A | Nucleophilic solvents will rapidly consume the acyl chloride, forming unwanted methyl/ethyl esters. |

| Base | Aqueous | Recommended | 2.5 - 3.0 | 0 °C to 10 °C | Keeps base in the aqueous phase, physically separating it from the organic-soluble enolizable ketone [1]. |

| Base | DIPEA / N-Methylmorpholine | Acceptable | 1.5 - 2.0 | 0 °C to 25 °C | Non-nucleophilic organic bases. Mild enough to neutralize |

| Base | NaH, DBU, Alkoxides | Incompatible | N/A | N/A | Exceeds the basicity threshold. Rapidly deprotonates the |

| Catalyst | DMAP | Contextual | 0.05 - 0.1 | 0 °C to 25 °C | Required for esterifications (alcohols). Accelerates reaction via a highly reactive acylpyridinium intermediate. |

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in observational checks to ensure the reaction is proceeding via the correct mechanistic pathway.

Protocol A: Biphasic Schotten-Baumann Amidation (Preferred for Amines)

The Schotten-Baumann reaction utilizes a biphasic system to partition the base from the organic-soluble reactive intermediates. The amine acts as a nucleophile, attacking the carbonyl carbon of the acid chloride to form a tetrahedral intermediate, while the aqueous base neutralizes the generated

Materials:

-

4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride (1.0 eq, typically 0.5 M in DCM)

-

Primary or Secondary Amine (1.05 eq)

-

Saturated Aqueous

(3.0 eq) -

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (1.05 eq) in DCM (5 volumes relative to acyl chloride mass). Add the saturated aqueous

solution (3.0 eq) to create a biphasic mixture. -

Cooling: Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath. Causality: Cooling suppresses the competing hydrolysis of the acyl chloride by water.

-

Addition: Dissolve 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride (1.0 eq) in DCM (2 volumes). Add this solution dropwise to the biphasic mixture over 15-30 minutes.

-

Self-Validation Check (pH): After addition, pause stirring briefly and check the pH of the aqueous layer. It must remain basic (pH 8-9). If it drops below 7,

is accumulating, which will protonate the amine and stall the reaction. Add more -

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 2-4 hours. Monitor by TLC or HPLC.

-

Workup: Separate the layers. Wash the organic layer sequentially with 1M

(to remove unreacted amine), water, and brine. Dry over anhydrous

Protocol B: Anhydrous Esterification (For Alcohols/Phenols)

Alcohols are weaker nucleophiles than amines and typically require an anhydrous environment with a catalyst (DMAP) to form an acylpyridinium intermediate.

Materials:

-

4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride (1.1 eq)

-

Alcohol/Phenol (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or DCM

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere (Nitrogen/Argon), dissolve the alcohol (1.0 eq), DIPEA (2.0 eq), and DMAP (0.1 eq) in anhydrous THF (10 volumes).

-

Cooling: Cool the solution to 0 °C.

-

Addition: Add 4-(3,3-Dimethyl-2-oxobutoxy)benzoyl chloride (1.1 eq) dropwise.

-

Self-Validation Check (Exotherm & Precipitation): The addition should produce a mild exotherm. Furthermore, as the reaction proceeds, DIPEA·HCl salts will begin to precipitate as a white cloud in the THF. If no precipitation occurs, the acyl chloride may have degraded prior to use.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir until completion (typically 4-12 hours).

-

Workup: Quench the reaction by adding saturated aqueous

. Extract with Ethyl Acetate. Wash the organic phase with water and brine, dry over

References

-

Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples Source: Vedantu URL:[Link]

-

Ambient-Temperature Carbon-Oxygen Bond Cleavage of an alpha-Aryloxy Ketone with Cp2Ti(BTMSA) and Selective Protonolysis of the Resulting Ti-OR Bonds Source: ResearchGate (Desnoyer, A., et al., 2012) URL:[Link]